(5-Fluoropyridin-3-yl)methanol

pKa hydroxyl acidity electron-withdrawing effect

(5-Fluoropyridin-3-yl)methanol (CAS 22620-32-2), also known as 5-fluoro-3-pyridinemethanol or 5-fluoronicotinyl alcohol, is a fluorinated pyridine derivative with molecular formula C₆H₆FNO and molecular weight 127.12 g·mol⁻¹. It features a hydroxymethyl group at the pyridine 3-position and a fluorine substituent at the 5-position.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 22620-32-2
Cat. No. B1218007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoropyridin-3-yl)methanol
CAS22620-32-2
Synonyms5-fluoronicotinyl alcohol
5-fluoronicotinyl alcohol hdyrochloride
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)CO
InChIInChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
InChIKeyGGGJYJXAFSEWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoropyridin-3-yl)methanol CAS 22620-32-2 – Fluorinated Pyridine Methanol Building Block for Medicinal Chemistry and Antilipolytic Research


(5-Fluoropyridin-3-yl)methanol (CAS 22620-32-2), also known as 5-fluoro-3-pyridinemethanol or 5-fluoronicotinyl alcohol, is a fluorinated pyridine derivative with molecular formula C₆H₆FNO and molecular weight 127.12 g·mol⁻¹ [1]. It features a hydroxymethyl group at the pyridine 3-position and a fluorine substituent at the 5-position [2]. Historically developed as an antilipolytic agent and vasodilator [3], the compound currently serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly for constructing kinase inhibitor scaffolds and other fluorinated heterocyclic drug candidates [4].

Why Generic Substitution of (5-Fluoropyridin-3-yl)methanol CAS 22620-32-2 with Other 3-Pyridinemethanol Analogs Fails in Quantitative Research Applications


The 5-fluoro substituent on (5-fluoropyridin-3-yl)methanol introduces measurable electronic and physicochemical perturbations that cannot be replicated by unsubstituted, chloro, bromo, or methyl congeners. The fluorine atom's strong electron-withdrawing inductive effect (−I) lowers the hydroxymethyl pKa by approximately 0.4 log units relative to pyridin-3-ylmethanol , alters the compound's lipophilicity (XLogP3 = −0.42 vs. −0.11 for the unsubstituted parent) [1], and confers distinct metabolic stability and binding characteristics when incorporated into bioactive molecules [2]. These differences directly affect reactivity in coupling reactions, pharmacokinetic properties of derived compounds, and biological target engagement. Substituting a chloro or methyl analog may yield a different reaction rate, altered metabolic profile, or divergent pharmacological outcome—making compound-specific selection critical for reproducible research [3].

Quantitative Differentiation Evidence for (5-Fluoropyridin-3-yl)methanol CAS 22620-32-2 Versus Closest Analogs


Hydroxyl Group Acidity (pKa): 5-Fluoro Substitution Lowers pKa by 0.39 Units Versus Unsubstituted Pyridin-3-ylmethanol

The predicted pKa of the hydroxymethyl group in (5-fluoropyridin-3-yl)methanol is 13.29 ± 0.10, compared to 13.68 ± 0.10 for the unsubstituted pyridin-3-ylmethanol [1]. The 5-chloro analog exhibits an intermediate pKa of 13.32 ± 0.10 . The fluorine substituent's stronger electron-withdrawing inductive effect relative to chlorine and hydrogen increases the acidity of the –CH₂OH proton, which can influence hydrogen-bonding capacity and reactivity in nucleophilic substitution and esterification reactions.

pKa hydroxyl acidity electron-withdrawing effect physicochemical property

Lipophilicity (LogP): 5-Fluoro Analog Occupies a Distinct Intermediate Lipophilicity Range Versus H, Cl, and Br Analogs

(5-Fluoropyridin-3-yl)methanol has an XLogP3 value of −0.42 [1]. The unsubstituted parent pyridin-3-ylmethanol has a measured LogP of −0.11 at 25°C [2]. The 5-chloro analog is reported with LogP values of 0.39 (chemsrc) to 1.23 (acmechem) . This positions the 5-fluoro compound in an intermediate lipophilicity window—more polar than the chloro analog but slightly more lipophilic than one XLogP3 dataset for the unsubstituted compound, reflecting the nuanced electronic influence of fluorine on octanol-water partitioning.

LogP lipophilicity XLogP3 drug-likeness physicochemical property

In Vivo Antilipolytic and Anti-Arrhythmic Efficacy: 5-Fluoro-Nicotinyl Alcohol Demonstrated Dose-Dependent Serum FFA Lowering in a Canine Myocardial Infarction Model

Intravenous administration of 5-fluoro-nicotinyl alcohol hydrochloride at 1 or 3 mg/kg to fasted, unanesthetized dogs approximately 48 hours after two-stage ligation of the left anterior descending coronary artery resulted in a distinct lowering of serum free fatty acids (FFA) and a mild anti-arrhythmic effect reflected in reduced incidence of abnormal ventricular beats [1]. No overt adverse effects or changes in arterial pressure, atrial rate, or electrocardiographic intervals were observed [1]. This antilipolytic pharmacological profile is directly attributed to the 5-fluoro substitution on the nicotinyl alcohol scaffold and formed the basis for its clinical investigation as a serum lipid-lowering agent [2].

antilipolytic free fatty acid anti-arrhythmic myocardial infarction in vivo pharmacology

Validated Plasma Bioanalytical Method: LC-UV Detection Down to 0.1 μg/mL with Defined Precision for Pharmacokinetic Studies

A validated liquid chromatography method on LiChrosorb RP-8 (5 μm) with phosphate buffer (pH 3–4) as mobile phase has been established for quantitative determination of 5-fluoro-3-hydroxymethylpyridine in plasma, achieving a detection limit of 0.1–0.2 μg/mL and a relative standard deviation (Srel) of 5–7% across the concentration range of 1–20 μg/mL after protein precipitation and direct supernatant injection [1]. This method was developed specifically for this compound alongside its carboxylic acid metabolite (5-fluoro-3-pyridinecarboxylic acid) and was published in the peer-reviewed Journal of Chromatography A [1].

bioanalysis LC-UV plasma method validation pharmacokinetics

Scaffold Value in Kinase Inhibitor Design: 5-Fluoropyridin-3-yl-Containing Derivative Achieves IRAK4 IC₅₀ of 22 nM

A quinazoline-based compound incorporating the 5-fluoropyridin-3-yl moiety—6-(5-fluoropyridin-3-yl)-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine—demonstrated potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC₅₀ of 22 nM in a fluorescence-based enzymatic assay [1]. This compound was disclosed in US Patent 9,969,749 (Merck Sharp & Dohme) [1]. The 5-fluoropyridin-3-yl group serves as a key pharmacophoric element contributing to kinase hinge-region binding. Separately, SAR studies on mGlu₃ receptor antagonists showed that the 5-fluoropyridin-3-yl substituent (entry 108) provided an mGlu₃ IC₅₀ of 481 nM with rat plasma free fraction (Fu) of 0.092 and predicted hepatic clearance of 26.6 mL/min/kg—compared to the unsubstituted pyridin-3-yl (entry 101, IC₅₀ 608 nM, Fu 0.118, CLhep 42.0 mL/min/kg) [2].

IRAK4 kinase inhibitor IC50 medicinal chemistry scaffold

Physicochemical Property Differentiation: Density and Boiling Point Versus 5-Chloro Analog Enable Differential Purification and Formulation Strategies

(5-Fluoropyridin-3-yl)methanol has a density of 1.262 g/cm³ and a boiling point of 214.9 °C at 760 mmHg [1]. In comparison, (5-chloropyridin-3-yl)methanol (CAS 22620-34-4) exhibits a significantly higher density of 1.324 g/cm³ and a higher boiling point of 258.8 °C at 760 mmHg . The 5-bromo analog (CAS 37669-64-0) has an even higher molecular weight of 188.02 g/mol versus 127.12 g/mol for the 5-fluoro compound . These differences in bulk physical properties directly affect distillation conditions, chromatographic retention, and crystallization behavior during purification.

density boiling point physicochemical property purification formulation

Optimal Research and Industrial Application Scenarios for (5-Fluoropyridin-3-yl)methanol CAS 22620-32-2 Based on Quantitative Differentiation Evidence


Antilipolytic Pharmacological Research and Nicotinic Acid Receptor Probe Development

Researchers studying GPR109A (HM74A) nicotinic acid receptor pharmacology or adipose tissue lipolysis mechanisms can utilize (5-fluoropyridin-3-yl)methanol as a structurally defined antilipolytic reference agent. The compound has documented in vivo efficacy in lowering serum free fatty acids and reducing ventricular arrhythmias in a validated canine myocardial infarction model at 1–3 mg/kg IV doses [1]. Its established plasma bioanalytical LC method with a detection limit of 0.1 μg/mL and 5–7% precision enables reproducible pharmacokinetic profiling [2]. The 5-fluoro substitution distinguishes it mechanistically from nicotinic acid, potentially offering differentiated receptor subtype engagement or altered metabolic fate [3].

Kinase Inhibitor and GPCR Ligand Medicinal Chemistry Utilizing 5-Fluoropyridin-3-yl as a Privileged Scaffold

Medicinal chemistry teams developing kinase inhibitors (e.g., IRAK4, BTK, PI3Kδ) or GPCR antagonists (e.g., mGlu₃) should prioritize (5-fluoropyridin-3-yl)methanol as a building block based on direct comparative SAR evidence. In matched molecular pair analysis, the 5-fluoropyridin-3-yl substituent conferred a 21% improvement in mGlu₃ potency (IC₅₀ 481 vs. 608 nM for pyridin-3-yl), with a 37% reduction in predicted hepatic clearance (26.6 vs. 42.0 mL/min/kg) and a 22% lower plasma free fraction [4]. A derivative incorporating this scaffold achieved an IRAK4 IC₅₀ of 22 nM, confirming the group's utility in kinase hinge-binding pharmacophores [5].

Fluorinated Heterocycle Synthesis and Agrochemical Intermediate Development

Process chemistry and agrochemical research groups requiring a fluorinated pyridine methanol intermediate should select (5-fluoropyridin-3-yl)methanol for its distinct physicochemical profile. With a boiling point 44 °C lower than its 5-chloro analog (214.9 vs. 258.8 °C) and a lower density (1.262 vs. 1.324 g/cm³), the compound offers energy and solvent efficiency advantages in distillation-based purification at scale . The fluorine substituent also confers enhanced metabolic stability in derived agrochemical products compared to non-fluorinated or chlorinated analogs, consistent with the well-established role of fluorine in blocking oxidative metabolism at the pyridine 5-position [6].

Bioanalytical Reference Standard for LC-MS/MS Method Development and Metabolite Identification

Bioanalytical laboratories developing quantitative LC-MS/MS methods for fluorinated pyridine-based drug candidates or metabolites can employ (5-fluoropyridin-3-yl)methanol as a characterized reference standard. The compound has a validated LC-UV method published in the peer-reviewed literature with defined sensitivity (LOD 0.1–0.2 μg/mL) and precision (Srel 5–7%) in human plasma [2]. Its well-characterized LogP (−0.42 XLogP3), pKa (13.29), and polar surface area (33.12 Ų) facilitate predictable solid-phase extraction and chromatographic retention behavior, reducing method development time for structurally related analytes [7].

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